molecular formula C8H9N3O4 B14855113 Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate CAS No. 1393557-05-5

Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate

Katalognummer: B14855113
CAS-Nummer: 1393557-05-5
Molekulargewicht: 211.17 g/mol
InChI-Schlüssel: WPGYCYQZBNMYBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group, a nitro group, and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by the introduction of the aminomethyl group through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the nitro-pyridine compound. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 6-(aminomethyl)-4-isobutoxy-1H-indole-2-carboxylate: Similar structure with an indole ring instead of a pyridine ring.

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Another compound with a similar aminomethyl and carboxylate ester functionality but with an indole ring.

Uniqueness

Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate is unique due to the presence of both a nitro group and an aminomethyl group on the pyridine ring, which can impart distinct chemical reactivity and biological activity compared to similar compounds with different ring systems or substituents.

Eigenschaften

CAS-Nummer

1393557-05-5

Molekularformel

C8H9N3O4

Molekulargewicht

211.17 g/mol

IUPAC-Name

methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate

InChI

InChI=1S/C8H9N3O4/c1-15-8(12)7-3-6(11(13)14)2-5(4-9)10-7/h2-3H,4,9H2,1H3

InChI-Schlüssel

WPGYCYQZBNMYBF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC(=N1)CN)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.